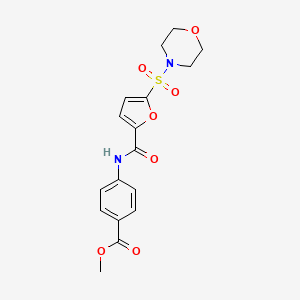
Methyl 4-(5-(morpholinosulfonyl)furan-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(5-(morpholinosulfonyl)furan-2-carboxamido)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a morpholinosulfonyl group, a carboxamido group, and a benzoate group. These functional groups could give the compound unique chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a furan ring, a morpholinosulfonyl group, a carboxamido group, and a benzoate group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Furan rings can undergo reactions such as electrophilic aromatic substitution or hydrogenation . The morpholinosulfonyl, carboxamido, and benzoate groups would also participate in reactions according to their chemical nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Diels-Alder Reactions : One application involves the use of furan derivatives in Diels-Alder reactions. The Diels-Alder reaction of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles leads to polysubstituted anilines after a ring-opening and dehydration process. This reaction is noted for its high regioselectivity and potential in synthesizing anilines with complex substitutions (Padwa et al., 1997).
Furan Carboxamides Reactions : The reactivity of 2-amino-4,5-dihydro-3-furancarboxamides with morpholine highlights another area of interest. These reactions produce 3-diaminomethylene-4,5-dihydro-2(3H)-furanones, showcasing the chemical flexibility of furan carboxamides when interacting with amines (Yamagata et al., 2002).
Azulene Derivatives Synthesis : Additionally, the synthesis of azulene derivatives from reactions involving morpholine enamines points to the potential of furan compounds in accessing polycyclic aromatic hydrocarbons with unique electronic and structural properties (Fujimori et al., 1986).
Renewable Chemical Production : Beyond pharmaceuticals, furan derivatives are explored for their role in sustainable chemistry. For instance, the synthesis of biobased terephthalic acid precursors from reactions between ethylene and renewable furans demonstrates the utility of these compounds in creating environmentally friendly materials (Pacheco et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(5-morpholin-4-ylsulfonylfuran-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7S/c1-24-17(21)12-2-4-13(5-3-12)18-16(20)14-6-7-15(26-14)27(22,23)19-8-10-25-11-9-19/h2-7H,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGYUHZMKBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-(morpholinosulfonyl)furan-2-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



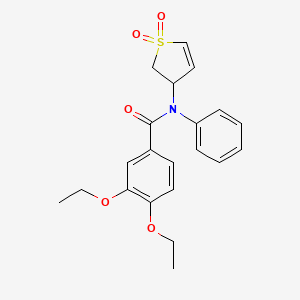
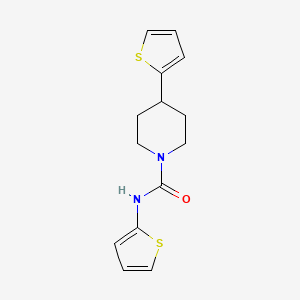

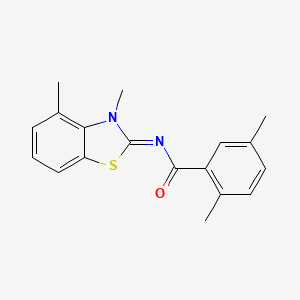
![N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2716938.png)
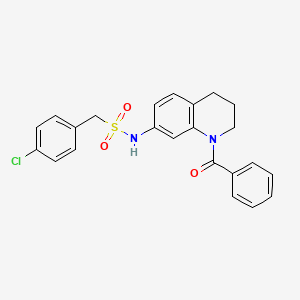
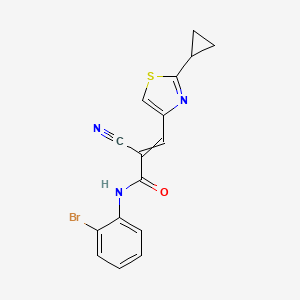
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)
![N-(tert-butyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2716951.png)